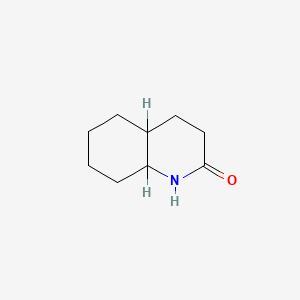

octahydroquinolin-2(1h)-one

Description

Octahydroquinolin-2(1H)-one is a bicyclic organic compound featuring a partially saturated quinoline core with two fused rings: a benzene ring and a nitrogen-containing piperidine-like ring. The "octahydro" designation indicates eight hydrogen atoms saturating the bicyclic system, reducing aromaticity compared to simpler quinolin-2(1H)-one derivatives. This structural modification enhances its conformational flexibility and influences its physicochemical properties, such as solubility and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug design .

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSYXAXPUGVQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312159 | |

| Record name | Octahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4169-27-1 | |

| Record name | Octahydro-2(1H)-quinolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of Quinoline: One common method to synthesize octahydroquinolin-2(1H)-one involves the hydrogenation of quinoline. This process typically uses a heterogeneous catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Cyclization Reactions: Another synthetic route involves the cyclization of appropriate precursors, such as penta-2,4-dienamides, mediated by concentrated sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of octahydroquinolin-2(1H)-one often employs continuous flow hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octahydroquinolin-2(1H)-one can undergo oxidation reactions to form quinolin-2(1H)-one derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Quinolin-2(1H)-one derivatives

Substitution: N-alkyl or N-acyl derivatives of octahydroquinolin-2(1H)-one

Scientific Research Applications

Chemistry: Octahydroquinolin-2(1H)-one is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential bioactivity and as a scaffold for the development of pharmaceuticals.

Medicine: Medicinal chemistry explores octahydroquinolin-2(1H)-one derivatives for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism by which octahydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinolin-2(1H)-one family encompasses diverse derivatives with varying substituents and saturation levels. Below is a detailed comparison of octahydroquinolin-2(1H)-one with key analogs, focusing on structural features, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison of Quinolin-2(1H)-one Derivatives

Key Structural and Functional Differences

Saturation Level: Octahydroquinolin-2(1H)-one’s fully saturated bicyclic system distinguishes it from partially saturated analogs like 3,4-dihydroquinolin-2(1H)-one (e.g., 8-methyl derivative ). The saturation reduces aromatic π-π interactions but improves solubility and metabolic stability.

Substituent Effects :

- Antimicrobial Activity : 4-Hydroxy-1-methyl derivatives exhibit broad-spectrum antimicrobial properties due to hydrogen bonding (OH group) and hydrophobic interactions (CH₃) .

- Electron-Withdrawing Groups : Chloro (Cl) and oxadiazole substituents (e.g., in ) enhance electrophilicity, improving binding to biological targets like enzymes or receptors.

Synthetic Routes: Octahydroquinolin-2(1H)-one derivatives often require multi-step syntheses involving cyclization and hydrogenation . Simpler analogs (e.g., 4-hydroxyquinolin-2(1H)-ones) are synthesized via condensation of aldehydes with amines or guanidine .

Biological Applications: Antimicrobial: 4-Hydroxy derivatives show MIC values comparable to ciprofloxacin . CNS Activity: 8-Methyl-3,4-dihydroquinolin-2(1H)-one is explored for neuroprotective effects . Anticonvulsant: Oxadiazole-substituted derivatives demonstrate efficacy in maximal electroshock (MES) models .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- The position of substituents (e.g., C-3 vs. C-4) significantly impacts bioactivity. For example, oxadiazole at C-3 enhances anticonvulsant activity, while C-4 hydroxy groups improve antimicrobial effects .

- Saturation level correlates with pharmacokinetic properties; octahydro derivatives show improved bioavailability over aromatic counterparts .

Synthetic Challenges: Achieving regioselectivity in poly-substituted derivatives remains a hurdle. For instance, synthesis of 3-substituted quinolin-2(1H)-ones requires careful control of reaction conditions (e.g., temperature, catalysts) .

Emerging Applications: Hydroxylated alkylquinolinones (e.g., 2’-oxo-NQNO ) are studied in bacterial quorum sensing, highlighting the scaffold’s versatility beyond traditional drug discovery.

Biological Activity

Octahydroquinolin-2(1H)-one, a bicyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by case studies and research findings.

Synthesis

The synthesis of octahydroquinolin-2(1H)-one typically involves several chemical reactions, including asymmetric epoxidation and intramolecular reactions. A notable method includes the reaction of 8-hydroxyquinoline derivatives with aldehydes and urea under acidic conditions, yielding high product yields (65-90%) . The structural complexity of octahydroquinolin-2(1H)-one allows for various substitutions that can enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of octahydroquinolin-2(1H)-one exhibited significant antiproliferative effects against leukemia cell lines (MV-4-11) with low toxicity towards normal cells . The most potent derivative showed a strong pro-apoptotic effect linked to the induction of caspase 3/7, suggesting a mechanism that triggers programmed cell death in cancer cells.

Antimicrobial Activity

Octahydroquinolin-2(1H)-one derivatives have demonstrated notable antimicrobial properties. For example, certain synthesized compounds showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from to mg/mL . This suggests that modifications to the octahydroquinoline scaffold can lead to enhanced antimicrobial efficacy.

Antioxidant Effects

The compound also exhibits antioxidant properties. In vitro studies have indicated that certain derivatives possess significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity correlates with the structural features of the derivatives, emphasizing the importance of specific functional groups.

Case Studies

The biological activities of octahydroquinolin-2(1H)-one are thought to be mediated through various mechanisms. For anticancer activity, the induction of reactive oxygen species (ROS) plays a critical role in promoting apoptosis in tumor cells . In antimicrobial applications, the interaction with bacterial cell membranes disrupts cellular integrity, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for octahydroquinolin-2(1H)-one derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as substituted anilines or quinoline derivatives. For example, LiAlH₄ in THF can reduce carbonyl groups, followed by treatment with SOCl₂ in CHCl₃ to introduce halides or other functional groups . Stereochemical control is achieved via chiral catalysts or resolution techniques, as seen in the synthesis of (2R*,4aR*,8aR*)-2-methyloctahydroquinolin-4-one . Optimizing reaction time and solvent polarity (e.g., THF vs. DCM) is critical for yield improvement .

Q. How is the stereochemistry of octahydroquinolin-2(1H)-one derivatives determined?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one revealed intermolecular O—H···O hydrogen bonds stabilizing the lattice . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) for enantiomeric excess determination .

Q. What spectroscopic methods are used for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and ring saturation (e.g., distinguishing dihydro vs. tetrahydro derivatives) .

- IR : Confirms carbonyl (C=O) and hydroxyl (O—H) groups via stretching frequencies .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, as shown for 6-bromo-3,3-dimethyl derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of octahydroquinolin-2(1H)-one derivatives?

- Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact outcomes. For example:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluorination steps .

- Catalysts : Pd/C or chiral ligands (e.g., BINOL) improve enantioselectivity in asymmetric hydrogenation .

- Workup : Acid-base extraction removes unreacted starting materials, while column chromatography isolates diastereomers .

Q. What intermolecular interactions stabilize the crystal structure of these compounds?

- Methodological Answer : Hydrogen bonding and π-π stacking are key. In 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, O—H···O interactions (D···A = 2.655 Å, ∠D—H···A = 156°) form linear chains along the b-axis . Van der Waals interactions between alkyl substituents (e.g., methyl groups) further stabilize packing .

Q. How does substituent variation affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Br, F) enhance binding to targets like SIRT1, as seen in MHY2251, a potent inhibitor .

- Hydrophobic substituents (e.g., nonyl groups) improve membrane permeability, critical for antimicrobial activity .

- Hydroxyl groups enable hydrogen bonding with enzymatic active sites, as demonstrated in 7-hydroxy-3,4-dihydro derivatives .

Q. What are the challenges in achieving enantioselective synthesis?

- Methodological Answer : Key challenges include:

- Steric hindrance : Bulky substituents (e.g., 2-methyl groups) complicate chiral induction .

- Catalyst compatibility : Transition-metal catalysts (e.g., Ru-BINAP) may degrade under harsh conditions (e.g., high-temperature reflux) .

- Resolution efficiency : Diastereomeric salt formation with tartaric acid derivatives is often low-yielding, requiring iterative recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.